

# N-methyl-N'-(propargyl-PEG4)-Cy5 CAS number 2107273-04-9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-methyl-N'-(propargyl-PEG4)-  
Cy5*

Cat. No.: B12292648

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## Technical Guide: N-methyl-N'-(propargyl-PEG4)- Cy5

CAS Number: 2107273-04-9

### An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-methyl-N'-(propargyl-PEG4)-Cy5**, a versatile bifunctional molecule integrating a fluorescent cyanine dye (Cy5) and a reactive alkyne group through a polyethylene glycol (PEG) linker. This compound is of significant interest in chemical biology and drug discovery, particularly for its applications in bio-conjugation via "click chemistry" and as a fluorescent linker in the development of Proteolysis Targeting Chimeras (PROTACs).

### Core Properties and Specifications

**N-methyl-N'-(propargyl-PEG4)-Cy5** is a specialized chemical reagent designed for covalent labeling and targeted molecular assembly. The key components of its structure are:

- **Cy5 Fluorophore:** A bright, far-red fluorescent dye with high photostability, making it ideal for a range of fluorescence-based detection methods.<sup>[1][2]</sup>

- **Propargyl Group:** A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[\[3\]](#)[\[4\]](#)
- **PEG4 Linker:** A hydrophilic tetraethylene glycol spacer that enhances aqueous solubility and provides spatial separation between the Cy5 dye and the conjugated biomolecule, minimizing potential steric hindrance and quenching effects.[\[5\]](#)[\[6\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **N-methyl-N'-(propargyl-PEG4)-Cy5**.

Table 1: General and Chemical Properties

Property	Value	Source
CAS Number	2107273-04-9	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>37</sub> H <sub>48</sub> ClN <sub>2</sub> O <sub>4</sub>	<a href="#">[7]</a>
Molecular Weight	620.3 g/mol	<a href="#">[7]</a>
Purity	≥97%	<a href="#">[7]</a>
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water	<a href="#">[7]</a>
Storage Conditions	-20°C	<a href="#">[7]</a>

Table 2: Spectroscopic Properties

Property	Value	Source
Excitation Maximum (λ <sub>ex</sub> )	649 nm	<a href="#">[7]</a> <a href="#">[9]</a>
Emission Maximum (λ <sub>em</sub> )	667 nm	<a href="#">[7]</a> <a href="#">[9]</a>
Extinction Coefficient	232,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[7]</a> <a href="#">[10]</a>
Quantum Yield	~0.28 (for Cy5)	<a href="#">[1]</a>

## Key Applications and Methodologies

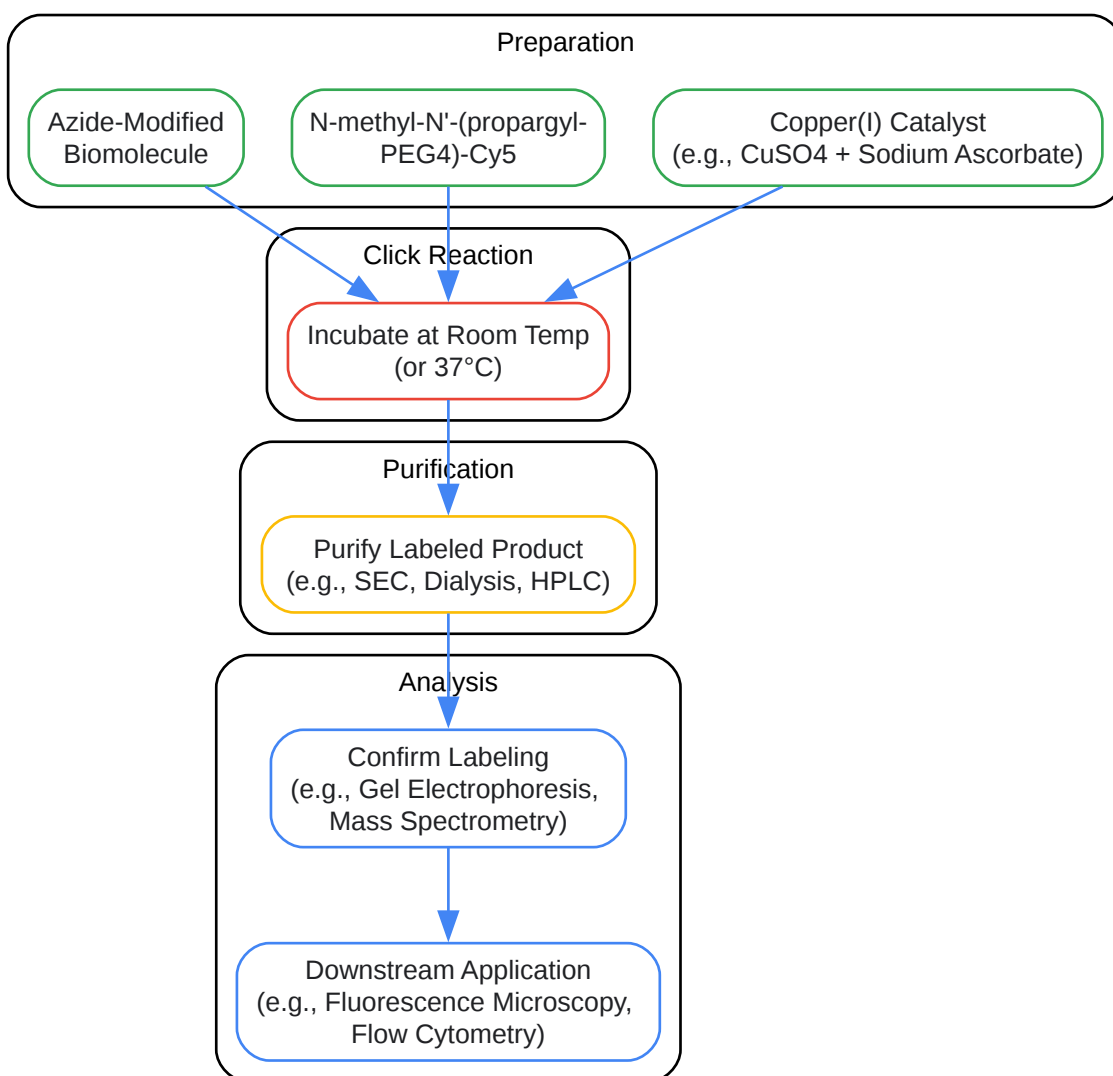
The unique structure of **N-methyl-N'-(propargyl-PEG4)-Cy5** lends itself to two primary applications in modern life sciences research: fluorescent labeling of biomolecules and the synthesis of fluorescently tagged PROTACs.

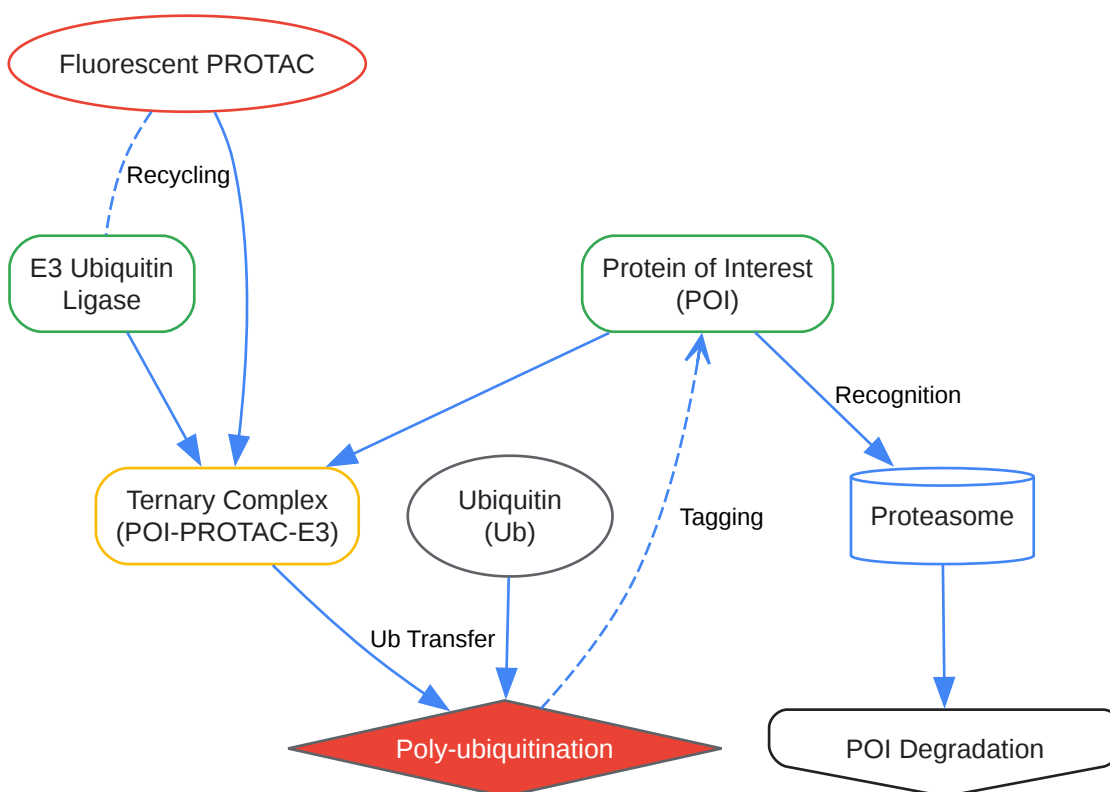
### Fluorescent Labeling via Click Chemistry

This molecule is a prime reagent for the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and lipids.<sup>[11][12][13]</sup> The bioorthogonal nature of the CuAAC reaction ensures high specificity and efficiency, even in complex biological mixtures.<sup>[3][11][12]</sup>

#### Experimental Workflow for Fluorescent Labeling

The following diagram illustrates a typical workflow for labeling an azide-containing biomolecule with **N-methyl-N'-(propargyl-PEG4)-Cy5**.





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- To cite this document: BenchChem. [N-methyl-N'-(propargyl-PEG4)-Cy5 CAS number 2107273-04-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12292648#n-methyl-n-propargyl-peg4-cy5-cas-number-2107273-04-9]

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